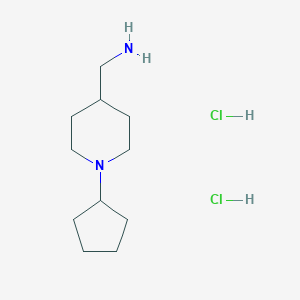![molecular formula C14H15FN2O3 B1389035 3-[(4-Fluoro-2-nitrofenil)amino]-5,5-dimetilciclohex-2-en-1-ona CAS No. 330974-51-1](/img/structure/B1389035.png)
3-[(4-Fluoro-2-nitrofenil)amino]-5,5-dimetilciclohex-2-en-1-ona
Descripción general
Descripción
The compound “3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is an organic compound containing a cyclohexenone ring, which is a six-membered cyclic ketone. It also has a 4-fluoro-2-nitrophenylamino group attached to the third carbon of the cyclohexenone ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the cyclohexenone ring, with the various substituents attached. The presence of the nitro group and the fluoro group on the phenyl ring could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar nitro group and the polar amine could suggest that this compound has some degree of solubility in polar solvents .Aplicaciones Científicas De Investigación
Etiquetado de fotoafinidad
La presencia de grupos nitrofenilo en un compuesto sugiere su posible uso en etiquetado de fotoafinidad, un método utilizado para estudiar moléculas biológicas mediante la unión covalente de un derivado fotoactivable de una molécula a su compañero de unión .
Actividad antiviral
Los derivados del indol con grupos fluoro y nitrofenilo se han investigado por su actividad antiviral contra una amplia gama de virus de ARN y ADN .
Actividad antibacteriana
Los derivados de acetamida con grupos fluoro y nitrofenilo se han sintetizado para evaluar su actividad antibacteriana contra bacterias como K. pneumoniae .
Mecanismo De Acción
The mechanism of action of 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is not yet fully understood. It is thought to interact with biological molecules in a variety of ways, including through covalent bonding, hydrogen bonding, and electrostatic interactions. It is also thought to interact with proteins and other macromolecules, which may be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, to reduce inflammation, to increase the activity of certain enzymes, and to act as an antioxidant. It has also been shown to reduce the activity of certain hormones, to alter the expression of certain genes, and to modulate the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily monitored. It also has a wide range of potential applications, making it useful for a variety of experiments. However, there are some limitations to its use. 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is relatively expensive, and its effects can be difficult to replicate in different experiments.
Direcciones Futuras
3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has the potential to be used in a variety of scientific research applications. Potential future directions for research include further exploration of its potential applications in drug delivery, gene therapy, and cancer research. Additionally, further research could be done to better understand the mechanism of action of 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, as well as its biochemical and physiological effects. Finally, further research could be done to explore the potential of 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one as a fluorescent probe or dye for imaging.
Propiedades
IUPAC Name |
3-(4-fluoro-2-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-14(2)7-10(6-11(18)8-14)16-12-4-3-9(15)5-13(12)17(19)20/h3-6,16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDNTKCWUSDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



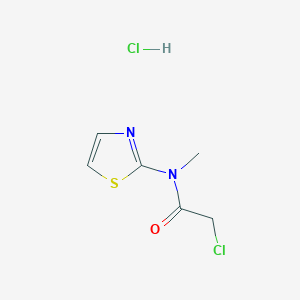
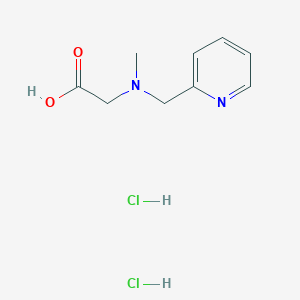
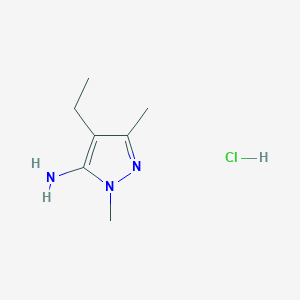
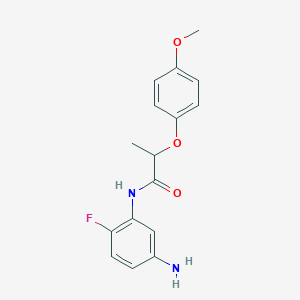
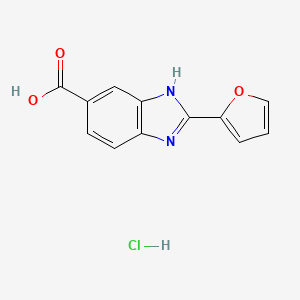
![1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride](/img/structure/B1388960.png)
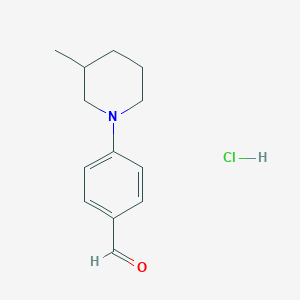
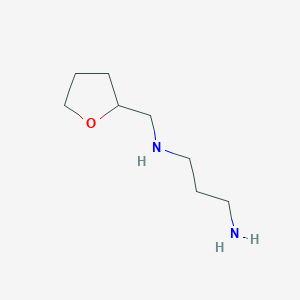
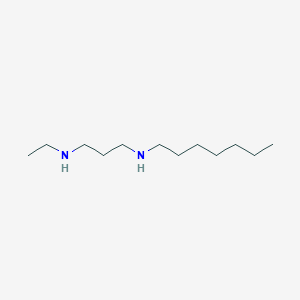
![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)
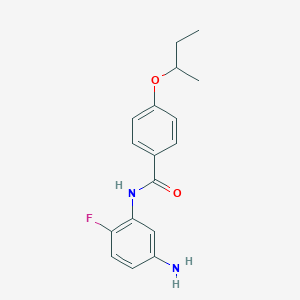
![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1388970.png)
